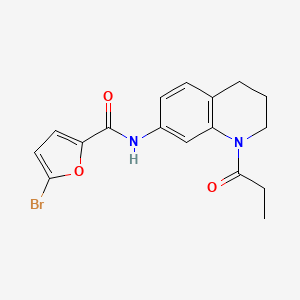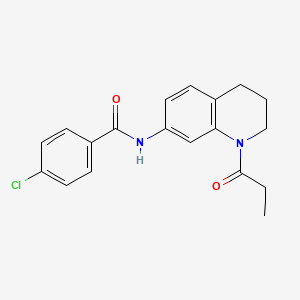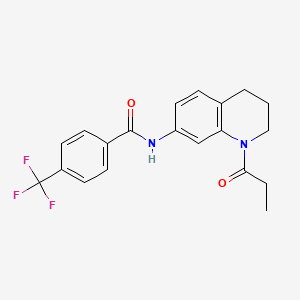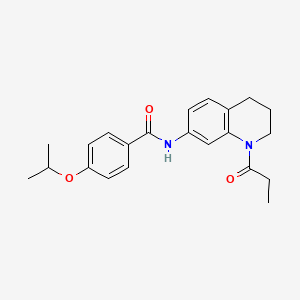
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide (5-Br-FTCA) is a synthetic compound that has been used in a variety of scientific research studies. It is a derivative of the naturally occurring compound quinoline, and is a member of the furan-based carboxamide family. 5-Br-FTCA has been studied for its potential applications in a range of fields, including biochemistry, physiology, and drug discovery.
Applications De Recherche Scientifique
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been studied for its potential applications in a range of scientific research fields. It has been used in biochemistry studies to investigate the role of quinoline derivatives in enzyme inhibition and protein-protein interactions. In physiology studies, 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been used to evaluate the effects of quinoline derivatives on cell growth, differentiation, and metabolism. Additionally, 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been used in drug discovery studies to identify novel compounds that can be used to treat various diseases, including cancer and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases, and to interact with various proteins involved in signal transduction pathways. Additionally, 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been shown to interact with DNA, which suggests that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide have been studied in a variety of cell types, including human and mouse cells. Studies have shown that 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can inhibit the activity of certain enzymes, such as protein kinases, and can interact with various proteins involved in signal transduction pathways. Additionally, 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been shown to have an effect on cell growth, differentiation, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it can be used in a variety of cell types, including human and mouse cells, and has been shown to have an effect on cell growth, differentiation, and metabolism. However, the exact mechanism of action of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is not yet fully understood, which limits its use in certain experiments.
Orientations Futures
The potential applications of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide are numerous, and there are many possible future directions for research. Further studies could be conducted to investigate the exact mechanism of action of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide and to identify novel compounds that can be used to treat various diseases. Additionally, 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide could be used in combination with other compounds to enhance its effects. Furthermore, further studies could be conducted to evaluate the effects of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide on cell growth, differentiation, and metabolism in different cell types. Finally, research could be conducted to investigate the potential applications of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide in drug discovery and development.
Méthodes De Synthèse
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can be synthesized using a number of methods, including the reaction of 5-bromo-N-propyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 2-aminopropionic acid in the presence of a base. This reaction is usually performed in an aqueous solution and yields the desired product in good yields. Other methods, such as the reaction of 5-bromo-N-propyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 2-aminopropionic acid in the presence of a catalyst, can also be used to synthesize 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide.
Propriétés
IUPAC Name |
5-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-16(21)20-9-3-4-11-5-6-12(10-13(11)20)19-17(22)14-7-8-15(18)23-14/h5-8,10H,2-4,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZUEAIJOIIFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














